molecular formula C11H11Br B15167185 (5-Bromopenta-2,4-dien-1-YL)benzene CAS No. 646533-99-5

(5-Bromopenta-2,4-dien-1-YL)benzene

Cat. No.: B15167185
CAS No.: 646533-99-5
M. Wt: 223.11 g/mol
InChI Key: YOOJNVIEVFVWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopenta-2,4-dien-1-YL)benzene is an organic compound characterized by a benzene ring substituted with a brominated penta-2,4-dienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopenta-2,4-dien-1-YL)benzene typically involves the bromination of penta-2,4-dien-1-ylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction .

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products:

    Substitution: Products vary based on the nucleophile used, such as hydroxylated or aminated derivatives.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

(5-Bromopenta-2,4-dien-1-YL)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromopenta-2,4-dien-1-YL)benzene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Cyclopenta-2,4-dien-1-ylbenzene: Similar structure but lacks the bromine atom.

    Phenylbutadiene: Another diene-substituted benzene compound.

Uniqueness: (5-Bromopenta-2,4-dien-1-YL)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization compared to its non-brominated counterparts .

Properties

CAS No.

646533-99-5

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

5-bromopenta-2,4-dienylbenzene

InChI

InChI=1S/C11H11Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-8,10H,9H2

InChI Key

YOOJNVIEVFVWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CC=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.